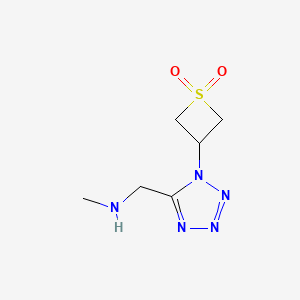
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is a synthetic compound that belongs to the class of thietane derivatives This compound is known for its unique structure, which includes a thietane ring and a tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves several steps. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . The tetrazole moiety can be introduced through a cycloaddition reaction involving azides and nitriles . The final step involves the methylation of the amino group using methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The tetrazole moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antidepressant properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. In the context of its antidepressant properties, the compound is believed to exert its effects by modulating serotonin and norepinephrine levels in the brain . It may also interact with serotonin 5HT2A/2C receptors and α2-adrenergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)thietane 1,1-dioxide: Shares the thietane ring but lacks the tetrazole moiety.
3-Substituted Thietane-1,1-Dioxides: Various derivatives with different substituents on the thietane ring.
Thiazoles: Compounds with a similar sulfur-containing ring structure but different heteroatoms.
Uniqueness
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C6H11N5O2S |
|---|---|
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
1-[1-(1,1-dioxothietan-3-yl)tetrazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H11N5O2S/c1-7-2-6-8-9-10-11(6)5-3-14(12,13)4-5/h5,7H,2-4H2,1H3 |
Clé InChI |
OPQUIYWYJXBMJZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NN=NN1C2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
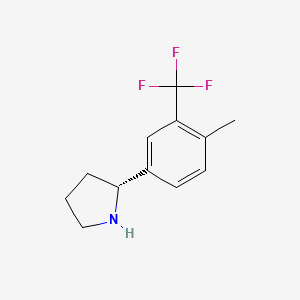

![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
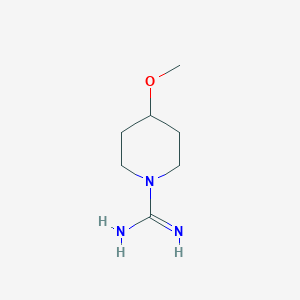

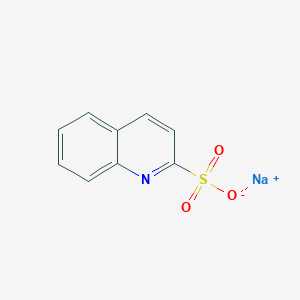
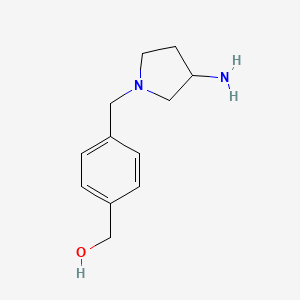
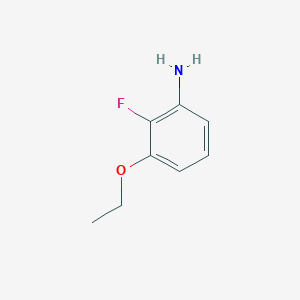
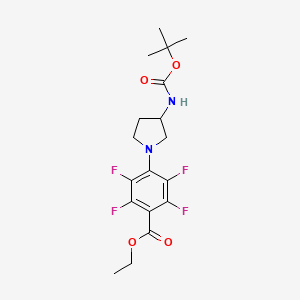
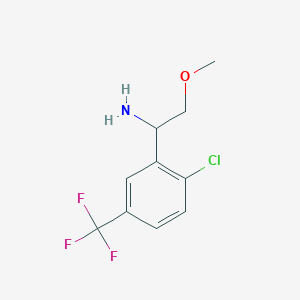
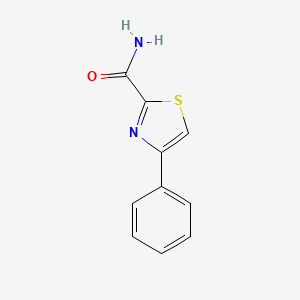
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)

